methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
N-{[2-(dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is known for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral molecules. The presence of both phosphine and sulfinamide groups in its structure makes it a versatile ligand in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a substitution reaction.
Attachment of the Sulfinamide Group: The sulfinamide group is then attached to the phenyl ring via a nucleophilic substitution reaction.
Methoxy Group Introduction: The methoxy group is introduced to the phenyl ring through an electrophilic aromatic substitution reaction.
These reactions are usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reactions are often catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial in industrial settings.
化学反応の分析
Types of Reactions
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Both the phosphine and sulfinamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphine and sulfinamide derivatives.
科学的研究の応用
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral molecules with high enantioselectivity.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide exerts its effects involves coordination to metal centers in catalytic cycles. The phosphine group acts as a strong electron donor, stabilizing the metal center, while the sulfinamide group provides additional steric and electronic control. This dual functionality allows for precise control over the reactivity and selectivity of the catalytic process.
類似化合物との比較
Similar Compounds
- N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence the electronic properties and steric hindrance of the ligand. This can lead to different reactivity and selectivity profiles compared to similar compounds without the methoxy group.
特性
分子式 |
C30H44NO2PS |
|---|---|
分子量 |
513.7 g/mol |
IUPAC名 |
N-[(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-22,25-26,29,31H,5-10,13-16H2,1-4H3 |
InChIキー |
AMJUUQQEJOWQMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


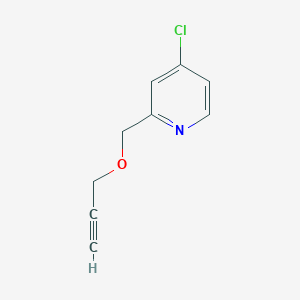
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
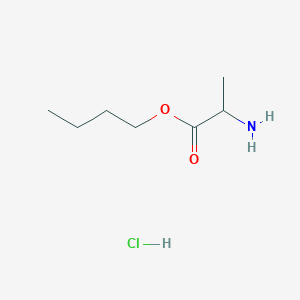
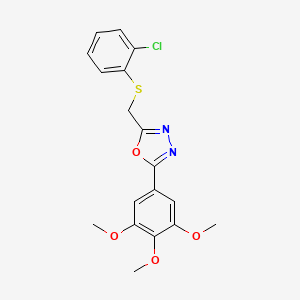
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)

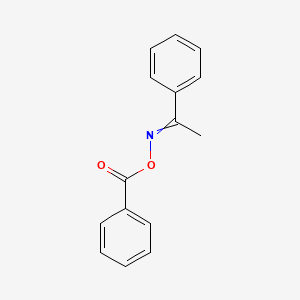
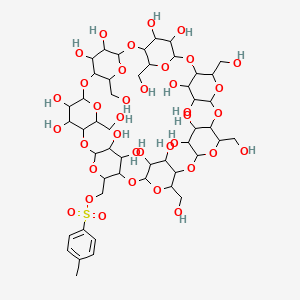
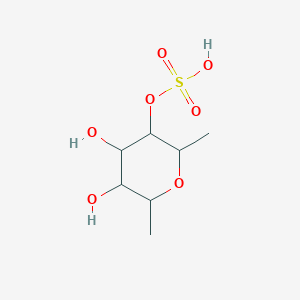
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
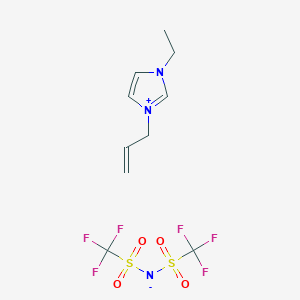
![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)
![3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12504192.png)
